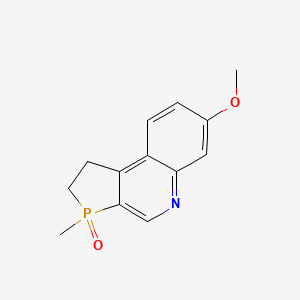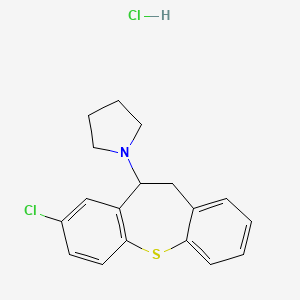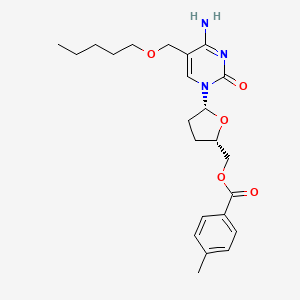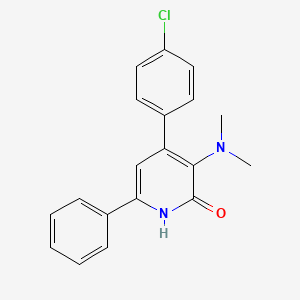
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylamino group, and a phenyl group attached to a pyridinol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The dimethylamino group is usually introduced via nucleophilic substitution.
-
Step 1: Formation of the Pyridine Ring
Reagents: Acetaldehyde, ammonia, and formaldehyde.
Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.
-
Step 2: Electrophilic Aromatic Substitution
Reagents: Chlorobenzene and bromobenzene.
Conditions: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
-
Step 3: Nucleophilic Substitution
Reagents: Dimethylamine.
Conditions: Carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide in acetone (Finkelstein reaction) for halogen exchange.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, modifications to the dimethylamino group can lead to compounds with improved efficacy and reduced side effects in treating conditions such as depression and anxiety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-3-(dimethylamino)-2-pyridinol
- 4-(4-Chlorophenyl)-3-(methylamino)-6-phenyl-2-pyridinol
- 4-(4-Bromophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-3-(dimethylamino)-6-phenyl-2-pyridinol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
16607-19-5 |
|---|---|
Fórmula molecular |
C19H17ClN2O |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-(dimethylamino)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17ClN2O/c1-22(2)18-16(13-8-10-15(20)11-9-13)12-17(21-19(18)23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,23) |
Clave InChI |
JSWXIWMLGUHYJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


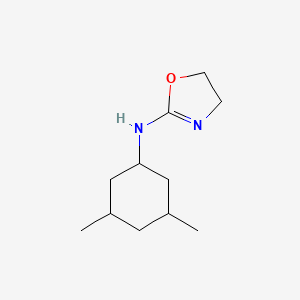
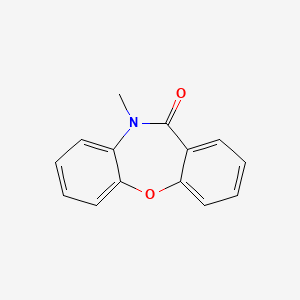

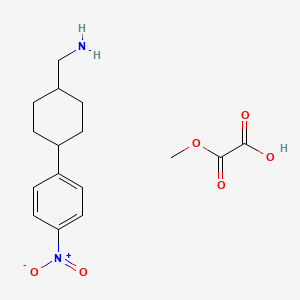
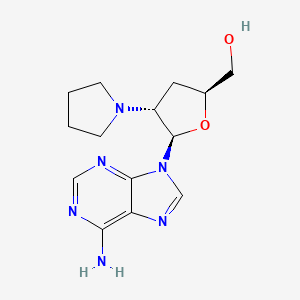





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
